ADS1017

Description

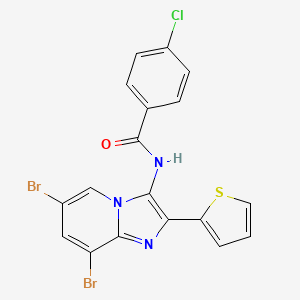

The exact mass of the compound 4-chloro-N-[6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(6,8-dibromo-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Br2ClN3OS/c19-11-8-13(20)16-22-15(14-2-1-7-26-14)17(24(16)9-11)23-18(25)10-3-5-12(21)6-4-10/h1-9H,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWSBNIVOLYKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(N3C=C(C=C(C3=N2)Br)Br)NC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Br2ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359667 | |

| Record name | 4-Chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372497-52-4 | |

| Record name | 4-Chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372497-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridin-3-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DS1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R2YWY4LXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide

An In-Depth Technical Guide on the Synthesis of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide

Abstract

This technical guide outlines a proposed synthetic route for 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, a complex heterocyclic molecule with potential applications in medicinal chemistry and drug development. Due to the absence of published data for the direct synthesis of this specific compound, this document provides a detailed, scientifically-grounded hypothetical protocol. The synthesis is predicated on the acylation of the commercially available precursor, 6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine. This guide includes a comprehensive experimental protocol, a summary of key chemical data, and a visualization of the synthetic pathway, designed for researchers and professionals in the field of organic synthesis and drug discovery.

Introduction

Imidazo[1,2-a]pyridines are a class of bicyclic nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. This scaffold is a key structural component in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, antiviral, and anticancer activities. The specific substitution pattern on the imidazo[1,2-a]pyridine core plays a crucial role in modulating the pharmacological profile of these compounds. The target molecule, 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, features a 2-thienyl group, dibromo substitutions at the 6 and 8 positions, and a 4-chlorobenzamide moiety at the 3-position, suggesting its potential as a novel therapeutic agent. This guide provides a prospective synthesis for this compound.

Proposed Synthetic Pathway

The synthesis of the target compound is proposed to proceed via a single-step acylation reaction of the key intermediate, 6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, with 4-chlorobenzoyl chloride. This approach is based on standard and well-established amidation methodologies in organic synthesis. The availability of the key intermediate simplifies the synthetic route significantly.[1]

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol

3.1. Synthesis of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide

Materials:

-

6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

-

4-chlorobenzoyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (Et3N)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine (1.0 eq) in anhydrous dichloromethane.

-

To this solution, add pyridine or triethylamine (1.2 eq) as a base to neutralize the HCl byproduct generated during the reaction.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture dropwise over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide.

-

Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

As this guide presents a hypothetical synthesis, experimental data such as reaction yield, melting point, and spectroscopic data are not available. The following table summarizes the key properties of the starting material and the expected product based on their chemical structures.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine | C₁₁H₇Br₂N₃S | 389.07 |

| 4-chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 |

| 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide | C₁₈H₁₀Br₂ClN₃OS | 527.62 |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed and plausible synthetic protocol for 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide. The proposed one-step acylation of a commercially available precursor offers a straightforward and efficient route to this novel compound. The provided experimental details and workflows are intended to serve as a valuable resource for researchers in organic and medicinal chemistry, facilitating the synthesis and further investigation of this and related molecules for potential therapeutic applications. While this guide is based on established chemical principles, the actual experimental conditions may require optimization to achieve the best results.

References

In-depth Technical Guide: Physicochemical Properties of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide

Notice: A comprehensive search for the specific compound, 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, did not yield specific data regarding its physicochemical properties, experimental protocols, or biological activity. The information presented in this guide is based on structurally similar compounds and general chemical principles. Therefore, the data provided should be considered as estimations and not as experimentally verified values for the requested compound.

Introduction

This technical guide aims to provide an overview of the predicted physicochemical properties of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide. Due to the absence of specific experimental data for this compound, this document leverages information available for structurally related analogs and computational predictions. The content is intended for researchers, scientists, and professionals in drug development who may be interested in the synthesis, characterization, or biological evaluation of novel imidazo[1,2-a]pyridine derivatives.

Chemical Structure and General Properties

The chemical structure of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide consists of a central imidazo[1,2-a]pyridine core, which is a bicyclic aromatic system known for its presence in various biologically active compounds. This core is substituted with a 2-thienyl group at position 2, a 4-chlorobenzamide group at position 3, and bromine atoms at positions 6 and 8.

General characteristics of related compounds suggest that this molecule is likely:

-

A solid at room temperature.

-

Slightly colored, potentially off-white to light tan.[1]

-

Poorly soluble in water but may have better solubility in organic solvents like dimethyl sulfoxide (DMSO).[1]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target compound. These values are derived from computational models and data from similar, non-brominated or differently halogenated analogs.

| Property | Predicted Value/Information | Notes |

| Molecular Formula | C18H10Br2ClN3OS | Based on the chemical structure. |

| Molecular Weight | 511.62 g/mol | Calculated from the molecular formula. The molecular weight for a non-brominated analog is 353.824 g/mol .[1] |

| Melting Point | Expected to be a high-melting solid, likely >200 °C. | Benzamide derivatives with quinoline-linked oxadiazoles have shown melting points in the range of 107-151 °C.[2] The increased molecular weight and halogenation of the target compound would likely increase the melting point. |

| Solubility | Poorly soluble in water. Expected to be soluble in DMSO (>10 mg/mL).[1] | The non-brominated analog, 4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide, is reported to have a solubility of >10 mg/mL in DMSO.[1] |

| Appearance | Likely an off-white to light tan solid.[1] | This is a common appearance for similar organic compounds.[1] |

| Storage Temperature | Desiccate at +4°C.[1] | Recommended storage condition for the non-brominated analog to ensure stability.[1] |

| Density (Predicted) | Approximately 1.49 ± 0.1 g/cm3. | This is a predicted density for a similar compound, 4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide.[3] The dibromo-substituted compound's density is expected to be in a similar range. |

Potential Biological Activity

While no specific biological data exists for 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, the structural motifs present suggest potential areas of pharmacological interest.

-

Imidazo[1,2-a]pyridine Core: This scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

-

Benzamide Group: Benzamide derivatives are known to exhibit diverse biological activities. For example, some have been investigated as antagonists for receptors like PPARδ or as antitumor agents.[4][5]

-

Thiophene Ring: The presence of a thiophene ring can influence the biological activity of a molecule. Thiazole and thiadiazole derivatives, which are structurally related to thiophene, have shown antibacterial, antifungal, anti-HIV, and anticancer properties.[6][7]

Given these components, it is plausible that the target compound could be investigated for similar biological activities.

Hypothetical Experimental Workflow

The following diagram illustrates a hypothetical workflow for the synthesis and initial biological screening of the target compound.

Experimental Protocols:

Detailed experimental protocols for the synthesis of the specific target compound are not available in the public domain. However, a general synthetic approach for similar imidazo[1,2-a]pyridine derivatives often involves the condensation of a 2-aminopyridine derivative with an α-haloketone, followed by further functionalization.

General Synthesis Steps (Hypothetical):

-

Synthesis of the Imidazo[1,2-a]pyridine Core: Reaction of a dibrominated 2-aminopyridine with a 2-thienyl substituted α-haloketone.

-

Nitration: Introduction of a nitro group at the 3-position of the imidazo[1,2-a]pyridine ring.

-

Reduction: Reduction of the nitro group to an amino group.

-

Amidation: Acylation of the amino group with 4-chlorobenzoyl chloride to yield the final product.

Note: This is a generalized and hypothetical synthetic route. Actual synthesis would require significant optimization of reaction conditions, and purification and characterization at each step.

Conclusion

While specific experimental data for 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide is currently unavailable, this guide provides a foundational understanding based on the properties of related compounds and computational predictions. The structural features of this molecule suggest it could be a candidate for investigation in various areas of drug discovery. Further experimental work is necessary to determine its actual physicochemical properties and biological activity.

References

- 1. guidechem.com [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+)-4-[2-[4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo[5, 6]cyclohepta[1,2-b]- pyridin-11(R)-yl)-1-piperidinyl]-2-oxo-ethyl]-1-piperidinecarboxamid e (SCH-66336): a very potent farnesyl protein transferase inhibitor as a novel antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological investigations of some new thiazolylbenzimidazoles and benzimidazolylthiazolo[3,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Imidazo[1,2-a]pyridines: A Technical Guide to Their Mechanisms of Action

Disclaimer: This technical guide addresses the mechanism of action for the broader class of imidazo[1,2-a]pyridine derivatives. Extensive research reveals no publicly available data on the specific molecule, 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide. The information presented herein is based on structurally related compounds and provides a foundational understanding of the potential biological activities of this chemical class for researchers, scientists, and drug development professionals.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold have been investigated for their therapeutic potential in various diseases, including cancer, tuberculosis, and inflammatory conditions.[1][2][3] The biological effects of these compounds are diverse and contingent on the specific substitutions on the imidazo[1,2-a]pyridine core. This guide will delve into two of the most well-documented mechanisms of action for this class of molecules: inhibition of the PI3K/AKT/mTOR signaling pathway in cancer and targeting of QcrB in Mycobacterium tuberculosis.

Anticancer Activity: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

A significant number of imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer properties by targeting the phosphoinositide 3-kinase (PI3K) pathway.[2][4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[6]

Mechanism of Action

Imidazo[1,2-a]pyridine-based compounds have been identified as inhibitors of PI3K, with some showing pan-PI3K inhibition while others exhibit selectivity for specific isoforms.[5] By binding to the ATP-binding site of PI3K, these inhibitors block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent reduction in phosphorylated AKT (p-AKT) leads to the deactivation of the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.[4] The overall effect of this pathway inhibition is the induction of cell cycle arrest and apoptosis in cancer cells.[4][7]

Quantitative Data

The following table summarizes the in vitro activity of representative imidazo[1,2-a]pyridine-based PI3K inhibitors against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6 | A375 (Melanoma) | 9.7 | [4] |

| Compound 6 | WM115 (Melanoma) | 14.2 | [4] |

| Compound 6 | HeLa (Cervical Cancer) | 12.5 | [4] |

| IP-5 | HCC1937 (Breast Cancer) | Not specified, but shown to inhibit proliferation at low concentrations | [7] |

| Imidazo[1,2-a]pyrazine derivative | Various | Not specified, but identified as PI3K inhibitors | [2] |

| Imidazo[1,2-a]pyridine derivative | A2780 (Ovarian Cancer) | Potent, efficacious in xenograft model | [5] |

Signaling Pathway Diagram

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

PI3K Kinase Assay: The inhibitory activity of the compounds on PI3K can be determined using various commercially available kinase assay kits. A common method is a luminescence-based assay that measures the amount of ATP remaining in the solution following the kinase reaction. The assay is typically performed in a multi-well plate format. The reaction mixture includes the PI3K enzyme, a substrate (e.g., PIP2), ATP, and the test compound at various concentrations. After incubation, a reagent is added to stop the kinase reaction and detect the amount of ADP produced, which is then converted to a luminescent signal. The luminescence is inversely proportional to the PI3K activity. IC50 values are then calculated from the dose-response curves.

Western Blot Analysis: To confirm the mechanism of action in a cellular context, western blotting is used to measure the levels of key phosphorylated proteins in the PI3K pathway. Cancer cells are treated with the imidazo[1,2-a]pyridine derivative for a specified time. The cells are then lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated forms of AKT (e.g., p-AKT Ser473) and mTOR, as well as total AKT and mTOR as loading controls. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the protein bands are visualized using a chemiluminescent substrate. A decrease in the levels of p-AKT and p-mTOR in treated cells compared to untreated controls indicates inhibition of the PI3K pathway.[4]

Antitubercular Activity: Targeting QcrB

Several imidazo[1,2-a]pyridine-3-carboxamides have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3][8] These compounds have been shown to target the cytochrome bc1 complex, a critical component of the electron transport chain.

Mechanism of Action

The specific target of these antitubercular imidazo[1,2-a]pyridines has been identified as QcrB, the b subunit of the ubiquinol cytochrome c reductase.[1][9] Inhibition of QcrB disrupts the electron transport chain, leading to a collapse of the proton motive force and a subsequent depletion of cellular ATP.[10] This ultimately results in bacterial cell death. The identification of QcrB as the target was confirmed through the generation of spontaneous resistant mutants of M. bovis BCG, which were found to have a single nucleotide polymorphism in the qcrB gene.[1][9]

Quantitative Data

The following table summarizes the minimum inhibitory concentrations (MIC) of representative imidazo[1,2-a]pyridine-based QcrB inhibitors against M. tuberculosis.

| Compound ID | Mtb Strain | MIC (µM) | Reference |

| IP Inhibitors (1-4) | Panel of Mtb strains | 0.03 - 5 | [1] |

| Imidazo[1,2-a]pyridine-3-carboxamides | Mtb H37Rv | ≤1 (for 12 agents) | [8] |

| Compounds 9, 12, 16, 17, 18 | Mtb H37Rv | ≤0.006 | [8] |

| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | DS Mtb | 0.069 - 0.174 (MIC90) | [10] |

Mechanism of Action Diagram

Caption: Inhibition of the M. tuberculosis electron transport chain via QcrB by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: The antitubercular activity of the compounds is determined by measuring their MIC against M. tuberculosis. A common method is the microplate Alamar blue assay (MABA). The compounds are serially diluted in a 96-well plate containing growth medium. A standardized inoculum of Mtb is added to each well, and the plates are incubated. After a period of incubation, Alamar blue is added to each well. The dye is blue in its oxidized state and turns pink in the reduced state due to bacterial metabolism. The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.

Resistant Mutant Generation and Whole-Genome Sequencing: To identify the molecular target of the compounds, spontaneous resistant mutants are generated. A high concentration of the imidazo[1,2-a]pyridine derivative (typically 5-10 times the MIC) is used to select for resistant colonies of a susceptible mycobacterial strain (e.g., M. bovis BCG or M. tuberculosis). The genomic DNA from these resistant mutants is then extracted and subjected to whole-genome sequencing. The sequences are compared to the genome of the wild-type strain to identify any single nucleotide polymorphisms (SNPs) or other mutations that confer resistance. The gene containing the mutation is then considered a likely target of the compound.[1][9]

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of novel therapeutics. While the specific mechanism of action for 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide remains to be elucidated, the extensive research on related compounds provides a strong foundation for future investigations. The well-established roles of imidazo[1,2-a]pyridine derivatives as inhibitors of the PI3K pathway in cancer and as inhibitors of QcrB in M. tuberculosis highlight the significant potential of this chemical class in addressing critical unmet medical needs. Further research into the structure-activity relationships and target engagement of novel derivatives will be crucial for the development of next-generation therapies.

References

- 1. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]

- 2. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p38 beta Kinase Enzyme System Application Note [worldwide.promega.com]

- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Targets of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide (Anle138b)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, commonly known as Anle138b, is a small molecule compound that has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases. Its primary mechanism of action lies in its ability to modulate the aggregation of pathological protein oligomers, which are considered key neurotoxic species in various proteinopathies. This technical guide provides a comprehensive overview of the known biological targets of Anle138b, presenting quantitative data on its binding affinity and inhibitory activity. Detailed experimental protocols for key assays are provided to enable researchers to investigate its properties further. Additionally, this guide illustrates the signaling pathways implicated in the pathogenesis of these diseases, which are consequently affected by the oligomer-modulating activity of Anle138b.

Introduction

Neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and prion diseases, are characterized by the progressive loss of neuronal structure and function. A common pathological hallmark of these disorders is the misfolding and aggregation of specific proteins, leading to the formation of soluble oligomers and larger insoluble fibrils. There is a growing consensus that small, soluble oligomeric species are the primary neurotoxic agents, capable of disrupting cellular homeostasis and triggering neuronal death.

Anle138b is a novel diphenyl-pyrazole compound that has demonstrated significant efficacy in preclinical models of several neurodegenerative diseases.[1][2] It acts as an oligomer modulator, directly binding to pathological protein aggregates and inhibiting their formation and toxicity.[1] This document serves as a technical resource for researchers, summarizing the current understanding of Anle138b's biological targets and providing the necessary methodological details to facilitate further research and development.

Biological Targets of Anle138b

Anle138b exhibits a broad spectrum of activity against several key proteins implicated in neurodegenerative diseases. The primary targets identified to date are:

-

Alpha-synuclein (α-syn): A protein whose aggregation is a hallmark of Parkinson's disease and other synucleinopathies.[1]

-

Tau Protein: A microtubule-associated protein that forms neurofibrillary tangles in Alzheimer's disease and other tauopathies.[2]

-

Prion Protein (PrPSc): The infectious agent in prion diseases, which is a misfolded isoform of the cellular prion protein (PrPC).[1]

The therapeutic potential of Anle138b stems from its ability to physically associate with the toxic oligomeric forms of these proteins, thereby preventing their further aggregation and downstream pathological effects.[1]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of Anle138b with its primary biological targets.

Table 1: Binding Affinity of Anle138b for Alpha-Synuclein Aggregates

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 190 ± 120 nM | Fluorescence Spectroscopy | [3] |

Table 2: Computational Docking Analysis of Anle138b with Alpha-Synuclein Oligomers

| Oligomeric State | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |

| Monomer | -6.30 | 24.10 |

| Dimer | - | - |

| ... | ... | ... |

| Heptamer | - | 0.865 |

| ... | ... | ... |

| Nonamer | - | 0.368 |

| Decamer | -8.38 | 0.719 |

| Data from computational molecular docking studies. |

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation of Anle138b's activity.

Alpha-Synuclein Aggregation Inhibition Assay (Thioflavin T)

This assay monitors the kinetics of α-synuclein aggregation in the presence and absence of an inhibitor using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures like amyloid fibrils.

Materials:

-

Recombinant human α-synuclein monomer

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-485 nm)

-

Shaking incubator

Protocol:

-

Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, double-distilled water. Filter through a 0.2 µm syringe filter. This solution should be prepared fresh.[4][5]

-

Prepare Working Solutions:

-

Dilute the ThT stock solution in PBS (pH 7.4) to a final working concentration of 25 µM.[5]

-

Prepare α-synuclein monomer solution in PBS. The final concentration in the well is typically 100 µM.[4]

-

Prepare Anle138b or other test compounds at desired concentrations in a suitable solvent (e.g., DMSO) and then dilute in PBS. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects aggregation (typically <1%).

-

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, add the following to each well for a final volume of 100-200 µL:

-

PBS or buffer

-

Anle138b or vehicle control

-

α-synuclein monomer

-

ThT working solution

-

-

Include controls: α-synuclein with vehicle, buffer with ThT only (blank).

-

-

Incubation and Measurement:

-

Data Analysis:

-

Subtract the blank fluorescence from all readings.

-

Plot fluorescence intensity versus time to generate aggregation curves.

-

The lag time, maximum fluorescence, and slope of the elongation phase can be used to quantify the effect of the inhibitor.

-

Tau Protein Aggregation Inhibition Assay (Heparin-Induced)

This assay uses heparin to induce the fibrillization of recombinant tau protein, which is monitored by ThT fluorescence.

Materials:

-

Recombinant human tau protein (e.g., the longest isoform, hTau441)

-

Heparin

-

Thioflavin T (ThT)

-

Aggregation buffer (e.g., 20 mM Tris, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection

Protocol:

-

Prepare Solutions:

-

Prepare a stock solution of recombinant tau protein in an appropriate buffer.

-

Prepare a stock solution of heparin.

-

Prepare a ThT stock solution as described in the α-synuclein assay.

-

-

Assay Setup:

-

In a 96-well plate, combine the following for each reaction:

-

Aggregation buffer

-

Anle138b or vehicle control

-

Recombinant tau protein (e.g., final concentration of 15 µM)

-

Heparin (e.g., final concentration of 8 µM) to induce aggregation

-

ThT (final concentration of 10-20 µM)

-

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C.

-

Monitor ThT fluorescence over time as described for the α-synuclein assay.

-

-

Data Analysis:

-

Analyze the aggregation kinetics by plotting fluorescence intensity against time.

-

Prion Protein Aggregation Assay (Real-Time Quaking-Induced Conversion - RT-QuIC)

The RT-QuIC assay is a highly sensitive method for detecting the presence of PrPSc by its ability to seed the conversion of recombinant PrPC (rPrP) into an aggregated, ThT-positive form.

Materials:

-

Recombinant PrPC (rPrP) substrate

-

PrPSc seed (from brain homogenate or other sources)

-

RT-QuIC reaction buffer (containing NaCl, EDTA, ThT, and other components)

-

96-well black, clear-bottom optical plate

-

Plate reader with fluorescence detection and intermittent shaking capabilities

Protocol:

-

Prepare Reagents:

-

Prepare the RT-QuIC reaction mix containing rPrP, ThT, and buffer components.

-

Prepare serial dilutions of the PrPSc seed and the test compound (Anle138b).

-

-

Assay Setup:

-

Add the reaction mix to the wells of a 96-well plate.

-

Add the PrPSc seed dilutions and Anle138b or vehicle control to the respective wells.

-

-

RT-QuIC Reaction:

-

Seal the plate and place it in the plate reader.

-

The instrument is programmed to perform cycles of shaking and incubation (e.g., 1 minute of shaking followed by 1 minute of rest) at a controlled temperature (e.g., 42°C).

-

ThT fluorescence is measured every 15-60 minutes.

-

-

Data Analysis:

-

The time to reach a fluorescence threshold is determined for each well. A shorter lag phase indicates a higher seeding activity.

-

The effect of Anle138b is quantified by its ability to prolong the lag phase or reduce the maximum fluorescence intensity.

-

Signaling Pathways and Experimental Workflows

The neurotoxicity of protein oligomers is mediated through the disruption of various cellular signaling pathways. By inhibiting the formation of these toxic oligomers, Anle138b is expected to prevent these downstream pathological events. The following diagrams illustrate these relationships.

Figure 1: Anle138b's primary mechanism of inhibiting toxic oligomer formation.

References

In-Depth Technical Guide: 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide (CAS 372497-52-4)

COMPOUND IDENTIFICATION: 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, also known as DS1, is a synthetic compound belonging to the imidazo[1,2-a]pyridine class.

CAS NUMBER: 372497-52-4

Physicochemical Properties

This section summarizes the key physicochemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₀Br₂ClN₃OS | [1][2] |

| Molecular Weight | 511.62 g/mol | [1][2] |

| Appearance | Off-white to tan powder/solid | [3] |

| Solubility | DMSO: >10 mg/mL | [3] |

| Storage Temperature | 2-8°C, desiccated | [3] |

| InChI Key | MEWSBNIVOLYKGU-UHFFFAOYSA-N | [3] |

| SMILES | Clc1ccc(cc1)C(=O)Nc2c(nc3c(Br)cc(Br)cn23)-c4cccs4 | [3] |

Biological Activity

DS1 is a potent and selective agonist for the δ (delta) subunit-containing GABAA receptors, specifically the α4β3δ subtype.[4][5] Unlike general GABAA receptor agonists such as muscimol, DS1's activity is specific to this receptor subtype.[4][6] This specificity makes it a valuable tool for investigating the physiological roles of δ-containing GABAA receptors.

The primary biological effect identified for DS1 is the stimulation of gonadotropin subunit gene expression in mouse pituitary gonadotrophs.[1][2][4] It has been shown to increase the promoter activity of luteinizing hormone beta (LHβ), follicle-stimulating hormone beta (FSHβ), and the common alpha subunit (αGSU).[4] Furthermore, DS1 enhances the activity of the gonadotropin-releasing hormone (GnRH) receptor promoter.[4]

The mechanism of action for this stimulation involves the activation of the extracellular signal-regulated kinase (ERK) signaling pathway.[4] DS1 increases the activity of the serum response element (SRE), a downstream target of the ERK pathway.[4] Additionally, it enhances the activity of the cAMP response element (CRE), suggesting an interplay with the protein kinase A (PKA) pathway, although the primary effect on gonadotropin expression appears to be ERK-dependent.[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for DS1 in pituitary gonadotroph cells.

Caption: Proposed signaling pathway of DS1 in pituitary gonadotrophs.

Experimental Protocols

This section details the experimental methods used to characterize the biological activity of DS1.

Cell Culture and Transfection

-

Cell Line: The mouse pituitary gonadotroph cell line, LβT2, is used as an in vitro model.[4]

-

Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Transfection: For promoter activity assays, LβT2 cells are transiently transfected with luciferase reporter gene constructs for the promoters of interest (e.g., LHβ, FSHβ, SRE, CRE). A common method is using a lipid-based transfection reagent like Lipofectamine 2000.

Promoter Activity Assay

This workflow outlines the steps for assessing the effect of DS1 on gene promoter activity.

Caption: Workflow for a luciferase-based promoter activity assay.

Western Blot Analysis

To confirm the activation of the ERK pathway, Western blotting can be performed to detect the phosphorylated forms of ERK1/2.

-

Cell Treatment and Lysis: LβT2 cells are treated with DS1 for specific time points, then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data

The following table summarizes the reported effects of DS1 on promoter activities in LβT2 cells. The data is presented as fold-increase over a vehicle control.

| Promoter Construct | DS1 Concentration | Fold-Increase in Activity | Reference |

| LHβ | 100 nM | ~2.5 | [4] |

| FSHβ | 100 nM | ~2.0 | [4] |

| αGSU | 100 nM | ~1.5 | [4] |

| GnRH Receptor | 100 nM | ~2.0 | [4] |

| SRE | 100 nM | ~2.5 | [4] |

| CRE | 100 nM | ~2.0 | [4] |

Note: The values are approximate and based on graphical representations in the cited literature. For precise values, refer to the original publication.

Conclusion

4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide (DS1) is a valuable pharmacological tool for the study of δ-subunit-containing GABAA receptors. Its ability to selectively activate this receptor subtype and modulate gonadotropin gene expression through the ERK signaling pathway provides a specific mechanism for investigating the role of these receptors in the neuroendocrine system. The experimental protocols and data presented in this guide offer a comprehensive overview for researchers and drug development professionals working with this compound or in related fields. Further research may explore the therapeutic potential of targeting this specific GABAA receptor subtype in various physiological and pathological conditions.

References

The Discovery and Synthesis of Novel Benzamide Compounds: A Technical Guide

Introduction: The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its versatility allows for the fine-tuning of pharmacological properties, leading to compounds that target a wide array of biological entities, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. This technical guide provides an in-depth overview for researchers and drug development professionals on the discovery, synthesis, and biological evaluation of novel benzamide compounds, highlighting key therapeutic targets, synthetic methodologies, and relevant signaling pathways.

Key Therapeutic Targets and Structure-Activity Relationship (SAR)

Recent research has focused on developing benzamide derivatives for several key therapeutic areas. These include oncology, central nervous system (CNS) disorders, and infectious diseases. The following sections summarize the quantitative data for novel compounds against prominent targets.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP-1 is a crucial enzyme in the DNA damage repair pathway, and its inhibition is a promising strategy for cancer therapy, particularly in tumors with existing DNA repair deficiencies like BRCA1/2 mutations.

| Compound | Target | IC50 (nM) | Target Cell Line | Antiproliferative IC50 (µM) | Reference |

| 23f | PARP-1 | 5.17 | HCT116 | 7.87 | |

| 27f | PARP-1 | 6.06 | HCT116 | 8.93 | |

| 13f | PARP-1 | 0.25 | HCT116 | 0.30 | |

| 13f | PARP-1 | 0.25 | DLD-1 | 2.83 | |

| 28d | PARP-1 | 3200 | SNU-251 | - |

Table 1: In vitro activity of novel benzamide-based PARP-1 inhibitors.

The data indicates that subtle structural modifications can lead to significant changes in potency. For instance, compound 13f , a benzamide derivative containing a phenylacetamidophenyl scaffold, demonstrated exceptional PARP-1 inhibitory effect with an IC50 of 0.25 nM.

Sigma-1 Receptor (S1R) Agonists

The Sigma-1 receptor (S1R) is a ligand-operated molecular chaperone involved in neuroprotection, making it a promising target for CNS disorders. Pharmacomodulation of a known S1R ligand led to the development of novel benzamide derivatives with improved affinity and selectivity.

| Compound | S1R Affinity Ki (nM) | S2R/S1R Selectivity | hERG Inhibition IC50 (µM) | Cytotoxicity IC50 (µM) (SH-SY5Y cells) | Reference |

| Compound 2 | 0.6 | 317 | >11 | >100 | |

| Compound 3 | 1.1 | 218 | - | >100 | |

| Compound 6 | 1.3 | 115 | >10 | >100 | |

| Compound 7 | 1.4 | 107 | - | >100 |

Table 2: Pharmacological profile of novel benzamide-based Sigma-1 Receptor agonists.

Compound 2 emerged as a promising candidate, exhibiting high affinity for S1R (Ki = 0.6 nM), excellent selectivity over the S2R subtype, and a strong safety profile with minimal cytotoxicity and a high hERG IC50 value, suggesting low risk for cardiac toxicity.

Dopamine Receptor Antagonists

Substituted benzamides have long been explored as dopamine receptor antagonists for the treatment of psychosis and other neurological disorders. Research continues to identify derivatives with selectivity for specific dopamine receptor subtypes, such as D3 and D4, to improve efficacy and reduce side effects.

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | Reference |

| YM-43611 | 120 | 1.9 | 1.1 | |

| (S)-5c | 1000 | 11 | 1.8 | |

| (S)-5d | 3500 | 45 | 4.1 |

Table 3: Binding affinities of (S)-N-(3-pyrrolidinyl)benzamide derivatives for dopamine receptor subtypes.

The structure-activity relationship studies indicate that the substituent on the 4-amino group of the benzamide nucleus is crucial for differentiating affinity between D2, D3, and D4 receptors.

Synthetic Methodologies

The synthesis of novel benzamide libraries relies on robust and versatile chemical reactions. Core methods include direct amide bond formation and modern cross-coupling reactions to build molecular complexity.

General Amide Bond Formation

The most fundamental step in synthesizing benzamides is the formation of the amide bond. A common and straightforward method involves the reaction of a substituted benzoyl chloride with a primary or secondary amine.

Experimental Protocol 1: General Synthesis of N-substituted Benzamides

This protocol describes the synthesis of a benzamide from a benzoyl chloride and an amine via the Schotten-Baumann reaction.

-

Reagents and Materials:

-

Substituted Benzoyl Chloride (1.0 eq)

-

Substituted Amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

-

-

Procedure:

-

Dissolve the substituted amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

-

Cool the mixture to 0 °C using an ice bath.

-

Dissolve the substituted benzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure benzamide.

-

Palladium-Catalyzed Cross-Coupling Reactions

To create more complex benzamide derivatives, particularly biaryl structures, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details a typical procedure for coupling a bromo-benzamide derivative with a boronic acid.

-

Reagents and Materials:

-

Bromo-benzamide derivative (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)

-

Schlenk flask or sealed reaction vial, inert gas (Argon or Nitrogen).

-

-

Procedure:

-

To a Schlenk flask, add the bromo-benzamide derivative (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and the palladium catalyst (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent system (e.g., 1,4-Dioxane and water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir overnight (12-24 hours). Monitor progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to obtain the desired biaryl benzamide.

-

Experimental Protocol 3: Buchwald-Hartwig Amination

This protocol describes the C-N bond formation between a halo-benzamide and an amine.

-

Reagents and Materials:

-

Halo-benzamide (e.g., bromo- or iodo-benzamide) (1.0 eq)

-

Amine (1.2 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine Ligand (e.g., XPhos, BINAP, 4-10 mol%)

-

Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.4-2.5 eq)

-

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

-

Schlenk flask or sealed microwave vial, inert gas.

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the halo-benzamide (1.0 eq), amine (1.2 eq), base (2.5 eq), palladium pre-catalyst (5 mol %), and ligand (10 mol %) to a reaction vessel.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the mixture to the desired temperature (e.g., 110-150 °C), either in an oil bath or using a microwave reactor, for the specified time (30 min to 24 h).

-

Cool the reaction to room temperature and dilute with an organic solvent like dichloromethane or ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Concentrate the filtrate and purify the residue by column chromatography to isolate the aminated benzamide product.

-

Biological Evaluation Protocols

Once synthesized, novel compounds must be evaluated for biological activity. Standardized in vitro assays are the first step in determining potency and mechanism of action.

Experimental Protocol 4: In Vitro Enzyme Inhibition Assay

This is a general protocol to determine the IC50 value of a compound against a target enzyme (e.g., PARP-1, hCA).

-

Reagents and Materials:

-

Target enzyme (e.g., recombinant human PARP-1)

-

Substrate (e.g., NAD⁺ for PARP-1)

-

Assay buffer

-

Test compounds (dissolved in DMSO)

-

Detection reagent (specific to the assay format, e.g., colorimetric, fluorescent)

-

96-well or 384-well microplate, plate reader.

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

In a microplate, add the assay buffer, the target enzyme, and the test compound solution. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the plate for a defined period at a specific temperature (e.g., 15 minutes at 30 °C) to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes at 30 °C).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using graphing software.

-

Experimental Protocol 5: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

-

Reagents and Materials:

-

Human cancer cell line (e.g., HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates, incubator, plate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 3 x 10³ cells/well) and incubate for 24 hours at 37 °C, 5% CO₂ to allow for attachment.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include vehicle control wells (DMSO only).

-

Incubate the cells for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability data against the log of the compound concentration and determine the IC50 value.

-

Visualizing Workflows and Signaling Pathways

Understanding the logical flow of a drug discovery campaign and the biological context of a drug's target is critical. The following diagrams, rendered using Graphviz, illustrate these concepts.

In-depth Technical Guide: Crystal Structure of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide

A comprehensive search for the crystal structure of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide has been conducted; however, detailed crystallographic data and associated experimental protocols are not publicly available at this time.

While the chemical compound with CAS Registry Number 372497-52-4 is known, its single-crystal X-ray diffraction data, which is essential for a detailed analysis of its three-dimensional structure, does not appear to be published in accessible scientific literature or crystallographic databases.

This guide is intended for researchers, scientists, and drug development professionals. In the absence of specific data for the target compound, this document will provide a general overview of the methodologies typically employed for the determination of crystal structures of similar organic molecules. Additionally, a hypothetical workflow for such an analysis is presented in a conceptual diagram.

General Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a novel compound like 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide would typically involve the following key steps: synthesis, crystallization, and X-ray diffraction analysis.

1.1. Synthesis

The synthesis of the title compound would likely involve a multi-step process. A plausible synthetic route could start with the appropriate substituted 2-aminopyridine, which would be reacted to form the imidazo[1,2-a]pyridine core. Subsequent functionalization, including the introduction of the thienyl group and the final coupling with 4-chlorobenzoyl chloride, would yield the desired product. Purification would typically be achieved through column chromatography and recrystallization to obtain a high-purity sample suitable for single crystal growth.

1.2. Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step. Common techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystal growth.

-

Cooling: A saturated solution of the compound is slowly cooled, leading to supersaturation and subsequent crystallization.

The choice of solvents is critical and is often determined empirically by screening a wide range of common organic solvents and their mixtures.

1.3. Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, the following procedure is typically followed:

-

Crystal Mounting: A single crystal of appropriate dimensions is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Data Presentation

If the crystal structure data were available, it would be presented in a series of tables summarizing the key crystallographic parameters.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₁₈H₁₀Br₂ClN₃OS |

| Formula weight | 511.62 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = ... Å, b = ... Å, c = ... Å |

| α = 90°, β = ... °, γ = 90° | |

| Volume | ... ų |

| Z | 4 |

| Density (calculated) | ... Mg/m³ |

| Absorption coefficient | ... mm⁻¹ |

| F(000) | ... |

| Crystal size | ... x ... x ... mm³ |

| Theta range for data collection | ... to ... ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | ... |

| Independent reflections | ... [R(int) = ...] |

| Completeness to theta = ...° | ... % |

| Absorption correction | Multi-scan |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | ... / ... / ... |

| Goodness-of-fit on F² | ... |

| Final R indices [I>2sigma(I)] | R₁ = ..., wR₂ = ... |

| R indices (all data) | R₁ = ..., wR₂ = ... |

| Largest diff. peak and hole | ... and ... e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths (Å)

| Bond | Length |

| Br(1)-C(6) | ... |

| Br(2)-C(8) | ... |

| Cl(1)-C(15) | ... |

| S(1)-C(10) | ... |

| O(1)-C(12) | ... |

| N(1)-C(9) | ... |

| N(2)-C(3) | ... |

| N(3)-C(12) | ... |

Table 3: Hypothetical Selected Bond Angles (°)

| Atoms | Angle |

| C(5)-C(6)-Br(1) | ... |

| C(7)-C(8)-Br(2) | ... |

| C(14)-C(15)-Cl(1) | ... |

| C(3)-N(3)-C(12) | ... |

| O(1)-C(12)-N(3) | ... |

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a crystal structure.

Conclusion

A detailed technical guide on the crystal structure of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide cannot be provided due to the absence of published crystallographic data. The information and workflow presented here are based on standard methodologies in the field of chemical crystallography and serve as a general reference for the processes involved in such a study. Further research and publication are required to elucidate the specific structural details of this compound.

In Vitro Screening of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide: A Technical Guide

Disclaimer: Publicly available in vitro screening data, including specific quantitative measurements (e.g., IC50, EC50), for the compound 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide is limited. This guide is therefore based on the broader class of imidazo[1,2-a]pyridine derivatives, which are widely investigated as kinase inhibitors. The experimental protocols and potential signaling pathways described herein are representative of those commonly employed for the evaluation of such compounds.

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this core have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1] This technical guide provides an overview of the typical in vitro screening cascade for a representative imidazo[1,2-a]pyridine compound, 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, based on the common targets and methodologies for this class of molecules.

Potential Molecular Targets and Signaling Pathways

Based on the activities of structurally related imidazo[1,2-a]pyridine derivatives, a likely class of targets for the compound of interest is the receptor tyrosine kinases (RTKs). Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R) are two such RTKs that have been the focus of inhibitors with this scaffold.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, gene amplification, or mutations, can drive the growth and survival of various cancers.[1][2] Upon activation, ALK dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, all of which promote cell proliferation, survival, and differentiation.[1][2][3][4]

Experimental Protocols

A standard in vitro screening workflow for a novel kinase inhibitor would typically involve a primary biochemical assay to determine direct enzymatic inhibition, followed by cell-based assays to assess activity in a more physiological context.

General Experimental Workflow

The screening process generally begins with a high-throughput primary screen against the kinase of interest. Hits from the primary screen are then confirmed, and their potency is determined by generating dose-response curves to calculate the IC50 value. Subsequent secondary assays can be used to determine the mechanism of inhibition and selectivity against other kinases. Finally, cell-based assays are employed to measure the compound's effect on downstream signaling and cellular phenotypes like proliferation and apoptosis.

Representative Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide against a target kinase (e.g., ALK).

Materials:

-

Recombinant human kinase (e.g., ALK)

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound (serial dilutions)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Stop solution (containing EDTA)

-

Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)

-

384-well low-volume microplates

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme and Substrate Addition: Add the kinase and biotinylated peptide substrate to the wells containing the compound.

-

Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stopping the Reaction: Terminate the reaction by adding the stop solution.

-

Detection: Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate in the dark to allow for binding.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.

Data Analysis:

-

Calculate the ratio of the emission signals (665 nm / 620 nm).

-

Normalize the data using the positive and negative controls.

-

Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

While specific data for the title compound is unavailable, the following table illustrates how quantitative data from in vitro screening would be presented.

| Compound ID | Target Kinase | Assay Type | IC50 (nM) |

| 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide | ALK | TR-FRET | Data not available |

| 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide | IGF-1R | TR-FRET | Data not available |

| Reference Compound | ALK | TR-FRET | Example: 50 |

Conclusion

The imidazo[1,2-a]pyridine scaffold remains a promising starting point for the development of potent and selective kinase inhibitors. Although specific in vitro screening data for 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide is not publicly accessible, the established methodologies and known targets for this compound class provide a clear framework for its evaluation. The protocols and pathways outlined in this guide serve as a representative example of the in-depth analysis required to characterize novel kinase inhibitors for potential therapeutic development. Further investigation through the described experimental workflows would be necessary to elucidate the precise biological activity and therapeutic potential of this specific compound.

References

Methodological & Application

using 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide in oncology research

Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities, including significant potential in oncology.[1][2] Derivatives of this scaffold have been investigated as inhibitors of various key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway, and have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[3][4][5][6][7][8]

The specific compound, 4-Chloro-N-(6,8-dibromo-2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide, is not widely documented in current scientific literature. Therefore, these application notes will focus on a closely related and representative imidazo[1,2-a]pyridine derivative, hereafter referred to as IMP-Analog , to provide relevant and practical experimental guidance. The data and protocols presented are based on published findings for structurally similar compounds and established methodologies.

IMP-Analog: A Representative Imidazo[1,2-a]pyridine Compound

For the purpose of these notes, IMP-Analog represents an imidazo[1,2-a]pyridine derivative with demonstrated cytotoxic effects against various cancer cell lines. The quantitative data presented below is based on published results for similar 3-substituted imidazo[1,2-a]pyridine compounds.[9]

Data Presentation: In Vitro Cytotoxicity

The in vitro efficacy of IMP-Analog was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth, was determined using a standard cytotoxicity assay.

Table 1: IC50 Values of IMP-Analog in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon Carcinoma | 4.15 |

| B16F10 | Melanoma | 21.75 |

| MCF-7 | Breast Adenocarcinoma | > 50 |

Data is representative of similar compounds found in the literature and should be used for illustrative purposes.[9]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway.[3][5][6][7][8] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature in many cancers.[7] Inhibition of this pathway by compounds like IMP-Analog can lead to a halt in the cell cycle and the induction of programmed cell death (apoptosis).

Figure 1: Proposed mechanism of action of IMP-Analog via inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

Cell Viability Assay (Trypan Blue Exclusion Method)

This protocol determines the number of viable cells in a cell suspension. It is based on the principle that live cells possess intact cell membranes that exclude certain dyes, such as trypan blue, whereas dead cells do not.[10][11][12][13][14]

Materials:

-

Cancer cell lines (e.g., HT-29, B16F10)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

IMP-Analog stock solution (in DMSO)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution (0.4%)

-

Hemocytometer

-

Microscope

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of IMP-Analog (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.

-

Cell Harvesting:

-

Aspirate the medium and wash the cells with PBS.

-

Add 100 µL of Trypsin-EDTA to each well and incubate until cells detach.

-

Add 400 µL of complete medium to inactivate the trypsin and resuspend the cells.

-

-

Staining:

-

Transfer 20 µL of the cell suspension to a new microfuge tube.

-

Add 20 µL of 0.4% Trypan Blue solution (1:1 dilution) and mix gently.

-

-

Cell Counting:

-

Load 10 µL of the stained cell suspension into a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

-

Calculation:

-

Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

-

Plot the percentage of viable cells against the compound concentration to determine the IC50 value.

-

Figure 2: Workflow for the Trypan Blue cell viability assay.

Western Blotting for Apoptosis and Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of IMP-Analog on the expression levels of key proteins in the PI3K/Akt/mTOR pathway and apoptosis.[15][16][17][18][19]

Materials:

-

Treated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 30 µg of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

Cell Cycle Analysis by Flow Cytometry